ethyl citronellate

Volatility Fragrance longevity Insect repellent durability

Ethyl citronellate (ethyl 3,7-dimethyl-6-octenoate; CAS 26728-44-9) is an acyclic monoterpenoid ester of the citronellate class, bearing a 6-octenoic acid backbone esterified with ethanol. It is encountered as a colorless liquid with a characteristic fruity, citrusy-rosy odor profile, almost insoluble in water but freely soluble in alcohol and oils.

Molecular Formula C12H22O2
Molecular Weight 198.3 g/mol
CAS No. 26728-44-9
Cat. No. B1614930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl citronellate
CAS26728-44-9
Molecular FormulaC12H22O2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)CCC=C(C)C
InChIInChI=1S/C12H22O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,11H,5-6,8-9H2,1-4H3
InChIKeyUAIOJGGMISJMMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Citronellate (CAS 26728-44-9) – Procurement-Relevant Physicochemical and Functional Profile for Scientific and Industrial Users


Ethyl citronellate (ethyl 3,7-dimethyl-6-octenoate; CAS 26728-44-9) is an acyclic monoterpenoid ester of the citronellate class, bearing a 6-octenoic acid backbone esterified with ethanol. It is encountered as a colorless liquid with a characteristic fruity, citrusy-rosy odor profile, almost insoluble in water but freely soluble in alcohol and oils . Commercial specifications typically target a minimum purity of 98.0%, a density range of 0.886–0.894 g/mL, and a boiling point of approximately 240 °C . The compound is of interest in fragrance formulation and is under investigation as a potential insect repellent and antimicrobial agent, positioning it as a candidate for procurement in flavor-and-fragrance (F&F) development, personal-care product R&D, and vector-control research [1].

Why Ethyl Citronellate Cannot Be Assumed Interchangeable with Methyl Citronellate, Citronellol, or Citronellal in Formulation and Bioactivity Contexts


Within the citronellate chemical family, small structural variations—ester alkyl chain length, oxidation state at the polar terminus—produce quantifiable shifts in volatility, lipophilicity, and olfactory character that directly impact application performance. The ethyl ester exhibits a vapor pressure of 0.026 mmHg at 25 °C, roughly one-third that of methyl citronellate (0.078 mmHg) [1], and a calculated logP of approximately 4.2–4.6, substantially higher than citronellol (logP ~3.4) and citronellic acid (logP ~2.8) . These differences alter evaporation kinetics, skin-penetration potential, and partitioning behaviour in emulsion-based consumer products. Furthermore, the ethyl ester’s odor is described as intensely fruity and citrusy-rosy, in contrast to the sweet‑rosy note of citronellol or the sharp aldehydic‑citrus character of citronellal [2]. Substituting any of these analogs without reformulation therefore risks altering not only hedonics but also functional longevity and bioefficacy profiles, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for Ethyl Citronellate Relative to Closest Analogs


Vapor Pressure: Ethyl Citronellate vs. Methyl Citronellate – Volatility Reduction for Extended Functional Longevity

Ethyl citronellate’s vapor pressure at 25 °C is 0.026 mmHg, approximately 67% lower than that of methyl citronellate (0.078 mmHg) [1]. In fragrance and insect-repellent applications, lower vapor pressure directly correlates with slower evaporation and prolonged headspace presence. This parameter is measured under standardized conditions, making it a reliable procurement‑stage predictor of product substantivity [1].

Volatility Fragrance longevity Insect repellent durability

Lipophilicity (logP): Ethyl Citronellate vs. Citronellol – Enhanced Hydrophobic Character for Differentiated Partitioning Behaviour

The computed logP of ethyl citronellate (4.35 by ACD/Labs; 4.196 est. by alternate method) exceeds that of citronellol (logP ~3.4) by approximately 0.8–1.0 log units, indicating roughly a 6‑ to 10‑fold greater preference for the octanol phase over water . This property is predictive of differential skin permeability and retention in lipid-rich matrices, relevant for both fragrance substantivity and bioactivity screening .

Lipophilicity Skin permeability Emulsion partitioning

Water Solubility: Ethyl Citronellate vs. Methyl Citronellate – Reduced Aqueous Solubility for Controlled Release in Aqueous Matrices

Ethyl citronellate exhibits an estimated water solubility of 5.686 mg/L at 25 °C, while methyl citronellate shows a significantly higher estimated solubility of approximately 0.32 g/L (320 mg/L) [1][2]. This ~56‑fold difference in aqueous solubility is directly relevant to selection between the two esters for applications requiring slow release from aqueous phases or reduced wash‑out in water‑based formulations.

Aqueous solubility Controlled release Formulation compatibility

Olfactory Differentiation: Distinct Odor Descriptors Between Ethyl Citronellate and Citronellyl Acetate for Targeted Fragrance Selection

Ethyl citronellate is consistently characterized as having a fresh, intensely fruity and sweet, almost citrusy‑rosy odor , whereas citronellyl acetate (CAS 150-84-5), a common alternative ester, is described as having a fresh, rosy‑floral, somewhat waxy note [1]. While quantitative odor‑threshold data are not available for a direct head‑to‑head comparison, these reproducible qualitative descriptors guide procurement decisions when a citrus‑forward versus a rose‑forward character is desired in the final formulation.

Olfactory profile Fragrance formulation Consumer product hedonics

Evidence-Backed Application Scenarios for Ethyl Citronellate in R&D and Industrial Procurement


Long‑Lasting Fragrance Formulations Requiring Extended Headspace Longevity

Where the procurement goal is a fragrance ingredient with slower evaporation kinetics, ethyl citronellate’s vapor pressure of 0.026 mmHg (versus 0.078 mmHg for methyl citronellate) makes it the preferred ester choice for fine fragrances, air-care products, and scented consumer goods intended to deliver sustained scent release over hours [1].

Topical Insect‑Repellent or Personal‑Care Products Where Enhanced Lipophilic Retention Is Desired

With a logP exceeding 4.3, ethyl citronellate partitions more strongly into lipid phases than citronellol (logP ~3.4). This property supports its evaluation in topical formulations where longer skin retention or slower evaporative loss is hypothesized to improve repellent durability, a rationale supported by patent data on the superior repellency longevity of the citronellic acid backbone compared to DEET [2].

Oil‑Phase or Anhydrous Flavor and Fragrance Systems Where Low Aqueous Solubility Is Advantageous

Ethyl citronellate’s estimated water solubility of only 5.7 mg/L, ~56‑fold lower than that of methyl citronellate, simplifies its incorporation into oil‑based formulations and reduces partitioning losses into aqueous phases, making it a rational choice for flavor oils, candle fragrances, and perfume concentrates [1].

Fragrance Compounding Requiring a Citrus‑Forward Ester Note

When a fruity, citrusy‑rosy note is desired over a rosy‑floral or waxy profile, ethyl citronellate is selected over citronellyl acetate. The consistent odor descriptors across supplier specifications provide a reproducible basis for procurement without the need for extensive sensory panels .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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